molecular formula C10H11N3O2S B14875553 5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14875553
M. Wt: 237.28 g/mol
InChI Key: NTWCLJYJRQOPNZ-UHFFFAOYSA-N
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Description

5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a mercapto group and multiple methyl groups in its structure makes it a unique candidate for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction is carried out under reflux conditions using sodium methoxide (MeONa) in butanol (BuOH). The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the mercapto group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the mercapto group.

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Benzylated derivatives.

Scientific Research Applications

5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the mercapto group, which provides additional reactivity and potential for forming various derivatives. Its specific substitution pattern also contributes to its distinct biological activities and chemical properties.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

1,3,6-trimethyl-5-sulfanylidene-8H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H11N3O2S/c1-5-4-11-8-6(7(5)16)9(14)13(3)10(15)12(8)2/h4H,1-3H3,(H,11,16)

InChI Key

NTWCLJYJRQOPNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C(C1=S)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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